6,7-dichloro-2-phenylquinoxaline

Catalog No.
S6002619
CAS No.
M.F
C14H8Cl2N2
M. Wt
275.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-dichloro-2-phenylquinoxaline

Product Name

6,7-dichloro-2-phenylquinoxaline

IUPAC Name

6,7-dichloro-2-phenylquinoxaline

Molecular Formula

C14H8Cl2N2

Molecular Weight

275.1 g/mol

InChI

InChI=1S/C14H8Cl2N2/c15-10-6-12-13(7-11(10)16)18-14(8-17-12)9-4-2-1-3-5-9/h1-8H

InChI Key

RPXUPJQZWLWDKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2)Cl)Cl

The exact mass of the compound 6,7-dichloro-2-phenylquinoxaline is 274.0064537 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Antimicrobial activity: Some quinoxaline derivatives have been shown to exhibit antibacterial and antifungal properties. Research is ongoing to investigate their potential as therapeutic agents.
  • Anticancer properties: Certain quinoxaline derivatives have demonstrated cytotoxicity (toxic to cells) against cancer cell lines []. More research is needed to understand their potential as anticancer drugs [].
  • Other biological activities: Quinoxaline derivatives are being investigated for various other biological activities, including antimalarial, antiviral, and anti-inflammatory properties [].

6,7-Dichloro-2-phenylquinoxaline is a member of the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms in the aromatic rings. Its molecular formula is C14H9Cl2N2C_{14}H_9Cl_2N_2, and it features two chlorine substituents at the 6 and 7 positions of the quinoxaline ring, along with a phenyl group at the 2 position. This compound is typically represented as a white solid with a melting point ranging from 158 to 161 °C . The unique arrangement of chlorine and phenyl groups contributes to its distinct chemical properties and biological activities.

Typical of quinoxaline derivatives. These include:

  • Chlorination: The compound can react with electrophiles to introduce additional halogen atoms.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to derivatives with varied biological activities.
  • Reduction: The compound can be reduced to form amines or other derivatives, which may exhibit different pharmacological properties .

Research indicates that 6,7-dichloro-2-phenylquinoxaline exhibits significant biological activity, particularly in antimicrobial and anticancer domains. It has been shown to possess:

  • Antimicrobial Properties: Studies have demonstrated its effectiveness against various bacterial strains and fungi .
  • Anticancer Activity: The compound has been evaluated for its potential in inhibiting cancer cell proliferation, showcasing promising results in vitro .

The presence of chlorine atoms enhances its interaction with biological targets, potentially increasing its efficacy compared to non-halogenated analogs.

Several synthesis methods for 6,7-dichloro-2-phenylquinoxaline have been reported:

  • Cyclization of Amines: One common method involves the reaction of 1,2-phenylenediamine with appropriate carbonyl compounds under acidic conditions to yield quinoxaline derivatives .
  • Chlorination of Quinoxalines: Starting from 2-phenylquinoxaline, chlorination can be achieved using reagents like phosphorus oxychloride or thionyl chloride to introduce chlorine at the desired positions .
  • Visible Light Promotion: Recent methods utilize visible light to promote reactions between ortho-phenylenediamines and arylmethyl amines, yielding various quinoxaline derivatives including 6,7-dichloro-2-phenylquinoxaline .

6,7-Dichloro-2-phenylquinoxaline has several applications in medicinal chemistry:

  • Pharmaceutical Development: Due to its antimicrobial and anticancer properties, it serves as a lead compound for developing new therapeutics targeting infections and tumors.
  • Chemical Probes: The compound can be used in research as a chemical probe to study biological pathways and mechanisms involving quinoxalines .

Interaction studies have focused on understanding how 6,7-dichloro-2-phenylquinoxaline interacts with various biological macromolecules. Key findings include:

  • Binding Affinity: The compound shows significant binding affinity towards certain enzymes and receptors involved in disease processes.
  • Mechanistic Insights: Studies suggest that the chlorinated structure enhances interactions with DNA and proteins, potentially leading to increased bioactivity compared to non-chlorinated analogs .

Several compounds share structural similarities with 6,7-dichloro-2-phenylquinoxaline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-PhenylquinoxalineNo chlorine substituentsBasic structure without halogenation
6-ChloroquinoxalineOne chlorine at position 6Less bioactive than dichloro variant
7-BromoquinoxalineBromine substituent at position 7Different halogen may alter biological activity
5,7-DichloroquinoxalineTwo chlorines at positions 5 and 7Potentially broader spectrum of activity

The presence of multiple halogens in 6,7-dichloro-2-phenylquinoxaline distinguishes it from these analogs by enhancing its reactivity and biological activity.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

274.0064537 g/mol

Monoisotopic Mass

274.0064537 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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